Ethyl 3-(piperazin-1-yl)propanoate
Description
A Historical Perspective on Piperazine (B1678402) in Therapeutics
The therapeutic journey of piperazine began in the 19th century, initially for the treatment of gout. nih.gov However, its most significant historical impact came in 1953 with its introduction as an anthelmintic agent for treating roundworm and pinworm infections. drugbank.comjetir.org The mechanism of action involves paralyzing the parasites, which allows the host to expel them. wikipedia.orgbritannica.com This discovery highlighted the potential of the piperazine core in medicinal applications and paved the way for the development of a multitude of derivatives. nih.gov
The Ubiquity of the Piperazine Moiety in FDA-Approved Pharmaceuticals
The piperazine scaffold is a privileged structure in drug discovery, appearing in a significant number of medications approved by the U.S. Food and Drug Administration (FDA). nih.govnih.gov Statistical analyses have shown that piperazine is one of the most frequently utilized nitrogen-containing heterocyclic rings in small molecule drugs. nih.gov Its presence spans a wide range of therapeutic categories, underscoring its importance in modern medicine. wisdomlib.orgnih.govnih.gov
Table 1: Examples of FDA-Approved Drugs Containing a Piperazine Moiety
| Drug | Therapeutic Class |
|---|---|
| Imatinib | Anticancer researchgate.net |
| Olaparib | Anticancer researchgate.net |
| Abemaciclib | Anticancer researchgate.net |
| Gatifloxacin | Antibiotic nih.gov |
| Norfloxacin | Antibiotic nih.gov |
| Ziprasidone | Antipsychotic wikipedia.org |
| Aripiprazole | Antipsychotic |
| Cetirizine | Antihistamine |
This table provides a selection of well-known drugs and is not exhaustive.
A Broad Spectrum of Biological Activities
The versatility of the piperazine ring allows for the synthesis of derivatives with a wide array of biological effects. wisdomlib.orgnih.gov By modifying the substitution patterns on the piperazine nucleus, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds. wisdomlib.org This has led to the development of piperazine-containing drugs with activities including:
Anticancer: Many kinase inhibitors used in cancer therapy incorporate a piperazine ring. researchgate.netresearchgate.net
Antimicrobial: Piperazine derivatives have demonstrated efficacy against various bacterial and fungal strains. acgpubs.orgresearchgate.netnih.gov
Antiviral: Certain piperazine-containing compounds have shown potential as antiviral agents. wisdomlib.org
Antipsychotic and Antidepressant: The piperazine moiety is a key feature in several drugs used to treat central nervous system disorders. wisdomlib.orgjetir.org
Anti-inflammatory: Some piperazine derivatives exhibit anti-inflammatory properties. wisdomlib.orgresearchgate.net
Cardioprotective and Antianginal: The scaffold is also found in drugs targeting cardiovascular conditions. wisdomlib.org
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-piperazin-1-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-13-9(12)3-6-11-7-4-10-5-8-11/h10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLNGVSHLDOGFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371379 | |
| Record name | ethyl 3-(piperazin-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43032-38-8 | |
| Record name | ethyl 3-(piperazin-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 43032-38-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Strategic Role of Propanoate Esters in Pharmaceutical Design
Ester Functional Groups as a Cornerstone of Prodrug Strategies
A prodrug is an inactive or less active derivative of a drug molecule that is converted into its active form within the body. scirp.orgscirp.org The ester functional group is one of the most common linkages used in prodrug design. nih.govmdpi.com The primary rationale for this strategy is to mask polar functional groups, such as carboxylic acids and alcohols, to enhance a drug's lipophilicity. nih.govstereoelectronics.org This increased lipophilicity can improve a drug's ability to permeate cell membranes, a critical factor for oral absorption. nih.govresearchgate.net
Simple ester prodrugs are designed to be chemically stable but are readily cleaved by ubiquitous esterase enzymes in the body to release the active parent drug. scirp.orgscirp.org This approach aims to modify the pharmacokinetic properties of the parent drug to improve its solubility, stability, and bioavailability. scirp.orgscirp.org
The Impact of Ester Hydrolysis on Pharmacological Activity and Bioavailability
The hydrolysis of an ester bond, typically catalyzed by enzymes called carboxylesterases, is the key step in activating an ester prodrug. nih.govnih.gov This enzymatic cleavage converts the ester back into a carboxylic acid and an alcohol, releasing the active pharmacological agent. nih.govlibretexts.org
Enhanced Bioavailability: By masking polar groups, ester prodrugs can improve absorption from the gastrointestinal tract, leading to higher concentrations of the active drug in the bloodstream. scirp.orgnih.gov
Reduced First-Pass Metabolism: Temporarily masking the active functional groups can protect the drug from being metabolized too quickly by the liver before it has a chance to exert its therapeutic effect. numberanalytics.com
Targeted Delivery: In some cases, ester prodrugs can be designed to be selectively cleaved by enzymes that are more prevalent in specific tissues, thereby targeting the drug's action. scirp.orgscirp.org
The successful application of this strategy is exemplified by the antiviral drug oseltamivir, an ethyl ester prodrug that is hydrolyzed in the liver to its active carboxylate form. nih.gov This transformation is essential for its oral bioavailability and therapeutic efficacy. nih.gov
The compound this compound encapsulates two fundamental and highly valuable structural motifs in medicinal chemistry. The piperazine (B1678402) core provides a robust and versatile scaffold that is integral to a multitude of successful drugs across diverse therapeutic areas. Simultaneously, the ethyl propanoate group represents a classic and effective prodrug strategy employed to overcome pharmacokinetic challenges. The combination of these two components in a single molecule highlights a key approach in modern drug design, where established pharmacophores and strategic chemical modifications are united to create optimized therapeutic agents.
Confluence of Piperazine and Propanoate Moieties in this compound
The unique chemical architecture of this compound, which brings together a piperazine core and a propanoate ester, is central to its utility in synthetic organic and medicinal chemistry. The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. nih.gov This moiety is known to be a key component in numerous approved drugs, contributing to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. nih.govingentaconnect.com Its nitrogen atoms can form hydrogen bonds and improve the water solubility and bioavailability of drug candidates. nih.govresearchgate.net
The propanoate portion, specifically an ethyl ester of propanoic acid, serves as a modifiable linker. wikipedia.orggetidiom.com Esters are common intermediates in organic synthesis, readily undergoing reactions such as hydrolysis, amidation, or reduction to introduce new functional groups. slchemtech.com This reactivity allows chemists to attach the piperazine scaffold to other molecular fragments, thereby constructing larger, more complex molecules with tailored biological targets.
Nomenclature and Structural Representation within Academic Literature
In scientific literature and chemical databases, this compound is identified by a variety of systematic names and codes that precisely define its chemical structure. The most commonly accepted IUPAC name is this compound. sigmaaldrich.com It is also referred to by alternative names such as 3-(piperazin-1-yl)propionic acid ethyl ester. echemi.comscbt.com The Chemical Abstracts Service (CAS) has assigned the number 43032-38-8 to this specific compound, ensuring its unambiguous identification in research and commerce. sigmaaldrich.com
The structural and physical properties of the compound are well-documented, providing essential data for its application in synthesis.
Strategic Importance as a Chemical Building Block in Advanced Synthesis
The primary significance of this compound in contemporary research is its function as a chemical building block. tenovapharma.com Its bifunctional nature—possessing a reactive secondary amine within the piperazine ring and a modifiable ester group—makes it an ideal starting material for constructing more elaborate molecules. nih.govingentaconnect.com Medicinal chemists frequently exploit these two reactive sites to build novel derivatives.
The secondary amine of the piperazine ring can be readily functionalized through reactions like N-alkylation or N-arylation, allowing for the introduction of diverse substituents. ingentaconnect.com This is a common strategy to explore structure-activity relationships and optimize the pharmacological profile of a lead compound. nih.gov For instance, research into novel arylpiperazine derivatives often involves synthesizing complex structures by modifying this nitrogen. nih.govmdpi.com
Simultaneously, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or it can be reduced to an alcohol. This versatility is crucial for creating linkers that connect the piperazine core to other pharmacophores. Synthetic pathways for various biologically active compounds, such as kinase inhibitors or agents targeting specific receptors, often utilize intermediates with similar piperazine-ester structures. nih.govresearchgate.net The compound serves as a key intermediate in the synthesis of molecules like dabigatran (B194492) etexilate, an oral anticoagulant. google.com Studies have demonstrated the synthesis of various biologically active derivatives, including those with antibacterial and anticancer properties, starting from piperazine-containing scaffolds. researchgate.netresearchgate.net
Compound Names
Pharmacological and Biological Evaluation of Ethyl 3 Piperazin 1 Yl Propanoate and Its Derivatives
In Vitro Pharmacological Profiling
The in vitro pharmacological profile of ethyl 3-(piperazin-1-yl)propanoate and its derivatives has been investigated through various ligand binding assays to determine their affinity for a range of physiologically significant receptors and transporters. These assays are crucial in elucidating the potential therapeutic applications and structure-activity relationships (SAR) of this class of compounds.
Ligand Binding Assays for Receptor Affinity Determination
Ligand binding assays are fundamental in pharmacology for quantifying the interaction between a ligand (in this case, derivatives of this compound) and its receptor. By using radiolabeled ligands, these assays can determine the binding affinity, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ value indicates a higher binding affinity.
Serotonin (B10506) (5-HT) Receptors (e.g., 5-HT₇, 5-HT₂A)
Derivatives of piperazine (B1678402) have been extensively studied for their interaction with various serotonin (5-HT) receptor subtypes, which are implicated in the modulation of mood, cognition, and sleep.
Research into a series of piperazin-1-yl substituted unfused heterobiaryls has aimed to understand the structural features influencing binding affinity for 5-HT₇ receptors. nih.gov A model ligand, 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine, served as a basis for these investigations. nih.gov It was found that substituting the 6th position of the pyrimidine (B1678525) ring with an alkyl group can significantly increase the binding affinity for the 5-HT₇ receptor. nih.gov Furthermore, while the 4-(3-furyl) group was identified as crucial for high affinity, the pyrimidine core could be substituted with a pyridine (B92270) ring without a substantial loss of affinity. nih.gov Functional assays revealed that selected derivatives with high 5-HT₇ binding affinity act as antagonists. nih.gov Some of these compounds also showed affinity for the 5-HT₂A receptor, with one derivative being classified as a dual 5-HT₇/5-HT₂A ligand. nih.gov
Another class of piperazine derivatives, 1-[2-(4-Aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine (PAPP), has shown high affinity and selectivity for the 5-HT₁A receptor subtype. nih.gov
| Compound Class | Receptor Subtype | Finding | Kᵢ (nM) |
| Piperazin-1-yl substituted unfused heterobiaryls | 5-HT₇ | Alkyl substitution at pyrimidine position 6 increases affinity. | 1.6 - 8.3 |
| 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine derivative | 5-HT₂A | Exhibits dual 5-HT₇/5-HT₂A activity. | - |
| 1-[2-(4-Aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine (PAPP) | 5-HT₁A | High affinity and selectivity. | 2.9 |
Dopamine (B1211576) (D₂) Receptors
Piperazine derivatives have been evaluated for their affinity towards dopamine receptors, particularly the D₂ subtype, which is a key target for antipsychotic medications.
Studies on N-phenylpiperazine analogs have shown that these compounds can exhibit selectivity for the D₃ receptor over the D₂ receptor, despite the high degree of homology between these subtypes. mdpi.com For instance, certain N-phenylpiperazines demonstrated significantly lower binding affinities for the human D₂ receptor compared to the D₃ receptor. mdpi.com In one study, a series of N-phenylpiperazine analogs showed Kᵢ values at the human D₂ receptor ranging from 349 to 7522 nM. mdpi.com
The synthesis of N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides and related ureas has also been undertaken to explore their structure-activity relationships at D₂ receptors. nih.gov These studies indicated that both the topology of the ligand and the presence of a pyridyl group are important determinants of affinity and selectivity. nih.gov
| Compound Class | Receptor Subtype | Finding | Kᵢ (nM) |
| N-Phenylpiperazine analogs | D₂ | Generally lower affinity compared to D₃. | 349 - 7522 |
| N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides | D₂ | Affinity is dependent on ligand topology and pyridyl group presence. | - |
| 4-halo-6-[2-(4-arylpiperazin-1-yl)ethyl]-1H-benzimidazoles | D₂-like | Halogenated derivatives show higher affinity. | - |
Histamine (B1213489) (H₁) Receptors
The piperazine scaffold is a common feature in many first-generation histamine H₁ receptor antagonists. nih.gov These compounds are typically lipophilic and their interaction with the H₁ receptor has been a subject of detailed structural analysis. nih.govnih.gov
Structure-activity relationship studies have shown that creating a tricyclic ring system within the ligand can increase both affinity and residence time at the H₁ receptor. nih.gov This increase in affinity is primarily achieved through modifications that affect the dissociation rate constants. nih.gov For piperazine-containing compounds, the changes in association and dissociation rate constants are more balanced. nih.gov Pharmacophore models have been developed to describe the optimal arrangement of aromatic rings for potent H₁ antagonism. researchgate.net
| Compound Class | Receptor Subtype | Finding | pKᵢ |
| Piperazine-containing tricyclic compounds | H₁ | Tricyclic structure enhances affinity and residence time. | up to 9.5 |
| Histabudifen | H₁ | Identified as a neutral H₁-receptor antagonist. | 5.8 |
| Histapendifen | H₁ | Identified as a neutral H₁-receptor antagonist. | 5.9 |
Monoamine Transporters
Derivatives of piperazine have been investigated for their ability to inhibit monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).
A series of derivatives of 1-[2-[bis-(4-fluorophenyl)methoxy]ethyl]piperazine, which are analogues of GBR 12909, were synthesized and evaluated for their binding properties at DAT and SERT. nih.govresearchgate.net One of these compounds demonstrated a DAT affinity comparable to or better than GBR 12909 and showed greater selectivity for DAT over SERT. nih.govresearchgate.net Other analogues in the series exhibited high affinity and good selectivity for SERT. nih.govresearchgate.net
Furthermore, the pharmacological profiles of new designer cathinones, some of which contain a piperazine moiety, have been characterized. nih.gov These studies revealed that while all tested cathinones were potent norepinephrine (B1679862) (NE) uptake inhibitors, they displayed varied profiles for DAT versus SERT inhibition. nih.gov
| Compound Class | Transporter | Finding |
| 1-[2-[bis-(4-fluorophenyl)methoxy]ethyl]piperazine analogues | DAT/SERT | Some analogues show high affinity and selectivity for DAT, while others are selective for SERT. |
| Designer cathinones (with piperazine moiety) | DAT/SERT/NET | Potent NE uptake inhibitors with varying DAT vs. SERT inhibition profiles. |
Muscarinic Acetylcholine (B1216132) Receptors (M₃ mAChR)
The M₃ receptor, coupled to Gq/11 proteins, mediates an increase in intracellular calcium. wikipedia.org Structural studies of the M₃ receptor have been conducted in complex with antagonists like tiotropium, revealing the key binding site residues. nih.gov Computational and site-directed mutagenesis studies have further refined the understanding of the orthosteric binding site of the human M₃ receptor. nih.gov These foundational studies are critical for designing novel ligands, potentially including piperazine derivatives, with specific affinities for the M₃ subtype.
| Receptor | Ligand Type | Key Findings from Structural/Modeling Studies |
| M₃ mAChR | Antagonists (e.g., Tiotropium) | Structure reveals binding mode for potent antagonists. nih.gov |
| M₃ mAChR | General Ligands | Computational models have identified key residues (e.g., F222, T235) for ligand-receptor recognition. nih.gov |
Enzyme Inhibition Assays (e.g., PARP1, PARP2, MAGL, MEK)
The this compound scaffold has been a key structural component in the development of various enzyme inhibitors. Derivatives incorporating this moiety have demonstrated significant activity against several key enzymes involved in cancer and other diseases.
Derivatives of this compound have been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair. In one study, a series of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives were synthesized and evaluated for their PARP1 inhibitory activity. One of the most potent compounds from this series, compound 8m , which incorporates a modified piperazine-containing side chain, exhibited remarkable potency and selectivity for PARP1 over PARP2.
This high selectivity is a significant finding, as the toxicity of some PARP inhibitors has been attributed to a lack of selectivity between PARP1 and PARP2. The ability of these derivatives to also act as PARP-1 DNA trappers further enhances their potential as anti-cancer agents, particularly in tumors with deficiencies in homologous recombination repair.
Table 1: PARP1 Inhibition by a 3-ethyl-1,5-naphthyridin-2(1H)-one derivative (Compound 8m)
| Compound | PARP1 IC50 (nM) | Cellular Activity (BRCA mutant DLD-1 cells) IC50 (nM) | In Vitro DNA Trapping Efficacy (nM) | Selectivity (PARP1 vs PARP2 DNA trapping) |
|---|---|---|---|---|
| Compound 8m | 0.49 | 4.82 | 1.85 | >1000-fold |
While direct studies on this compound as a monoacylglycerol lipase (B570770) (MAGL) inhibitor are limited, the piperazine scaffold is a key feature in the design of potent MAGL inhibitors. For instance, a series of diphenylsulfide-benzoylpiperidine derivatives have been developed and shown to exhibit MAGL inhibition in the low nanomolar range. nih.gov These compounds, while structurally distinct from this compound, highlight the potential of the piperazine ring in targeting the active site of MAGL. The development of such inhibitors is of significant interest for treating conditions where MAGL is implicated, such as pain and cancer progression. nih.gov
Similarly, the this compound moiety is found in more complex molecules designed as MEK inhibitors. The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade in cell proliferation, and MEK1/2 are key kinases in this pathway. A series of novel 1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid bearing N-(piperazin-1-yl)alkyl side chains have been synthesized and evaluated for their anticancer activities. nih.gov One of these compounds, 10g , demonstrated significant inhibition of MEK1 kinase activity with an IC50 of 0.11 µM. nih.gov This finding underscores the utility of the piperazine-containing side chain in the design of potent MEK inhibitors. nih.gov
Cellular Assays for Functional Activity and Mechanism of Action Elucidation
The functional consequences of the enzymatic inhibition and other biological activities of this compound derivatives have been explored through various cellular assays.
The piperazine moiety is a common feature in compounds that modulate cyclic adenosine (B11128) monophosphate (cAMP) signaling, often through the inhibition of phosphodiesterases (PDEs). nih.gov PDEs are enzymes that degrade cAMP, and their inhibition leads to an increase in intracellular cAMP levels. This, in turn, can activate protein kinase A (PKA) and influence downstream signaling pathways. For example, a pteridine (B1203161) derivative containing a piperazine ring, DC-TA-46 , was found to be a potent inhibitor of the cAMP-specific PDE4 isozyme family. nih.gov Treatment of a human large cell lung carcinoma cell line with this compound resulted in a dose-dependent increase in intracellular cAMP levels and significant induction of PKA activity. nih.gov This highlights the potential for piperazine derivatives to modulate cAMP-mediated cellular processes. nih.gov
Derivatives of this compound have been shown to inhibit the growth of various cancer cell lines. A novel piperazine derivative, designated as PCC , exhibited a strong suppressive effect on human liver cancer cells (SNU-475 and SNU-423) with IC50 values of 6.98 µM and 7.76 µM, respectively, after 24 hours of treatment. nih.gov In another study, piperazine clubbed with 2-azetidinone derivatives were synthesized, and one compound, 5e , was found to inhibit the growth of HeLa cells in a concentration-dependent manner and suppress colony formation. nih.gov These findings demonstrate the anti-proliferative potential of piperazine-containing compounds.
Table 2: Cytotoxic Activity of Piperazine Derivatives
| Compound | Cell Line | IC50 (µM) | Assay |
|---|---|---|---|
| PCC | SNU-475 (Liver Cancer) | 6.98 ± 0.11 | MTT Assay |
| PCC | SNU-423 (Liver Cancer) | 7.76 ± 0.45 | MTT Assay |
| Compound 5e | HeLa (Cervical Cancer) | 29.44 ± 1.46 (µg/ml) | Cell Viability Assay |
The inhibition of PARP1 by derivatives of this compound has direct implications for DNA synthesis and repair. By inhibiting PARP1, these compounds can prevent the repair of single-strand DNA breaks, which can then lead to the formation of double-strand breaks during DNA replication. In cells with deficient homologous recombination repair, such as those with BRCA mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death. The action of these compounds as "PARP-1 DNA trappers" further enhances this effect by stabilizing the PARP1-DNA complex, which itself can be a cytotoxic lesion that obstructs DNA replication. Furthermore, other piperazine derivatives have been shown to mitigate DNA damage from ionizing radiation, as quantified by the dicentric chromosome assay. nih.gov
Several studies have demonstrated that piperazine derivatives can induce apoptosis through pathways involving mitochondria and the generation of reactive oxygen species (ROS). The novel piperazine derivative PCC was shown to cause a significant decrease in mitochondrial membrane potential and an increase in the release of cytochrome c from the mitochondria in liver cancer cells. nih.gov This was accompanied by an extensive enhancement in ROS levels. nih.gov Similarly, the piperazine-2-azetidinone derivative 5e was found to generate intracellular ROS and decrease the mitochondrial membrane potential in HeLa cells, indicating that oxidative stress contributes to apoptosis via a mitochondria-mediated pathway. nih.gov In another study, N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid, which act as MEK inhibitors, were also found to elevate intracellular ROS levels and decrease mitochondrial membrane potential in HepG2 cells. nih.gov
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival, and its dysregulation is implicated in many diseases, including cancer. Tumor necrosis factor-alpha (TNF-α) is a potent activator of this pathway. nih.gov Piperazine derivatives have been shown to modulate this pathway. For example, the novel piperazine derivative PCC was found to suppress the translocation of NF-κB to the nucleus in liver cancer cells, which is linked to the activation of the extrinsic pathway of apoptosis. nih.gov In another context, the natural product piperine, which contains a piperidine (B6355638) ring (a related six-membered nitrogen-containing heterocycle), has been shown to inhibit TNF-α induced NF-κB activation by preventing the degradation of its inhibitory protein, IκBα. nih.gov This suggests that the piperazine scaffold may be a valuable component in the design of NF-κB pathway inhibitors.
In Vivo Pharmacological Evaluation
The in vivo assessment of new chemical entities is a critical step in the drug discovery process, providing essential information on their efficacy and potential therapeutic applications. For piperazine derivatives, a variety of animal models have been employed to investigate their pharmacological effects across different disease areas.
Animal Models for Therapeutic Efficacy
The therapeutic potential of piperazine derivatives has been explored in a range of animal models designed to mimic human diseases. These models are crucial for understanding the pharmacological actions of these compounds and predicting their clinical utility.
The antiarrhythmic potential of piperazine derivatives has been investigated in established animal models of cardiac arrhythmia. A study on 1,4-disubstituted piperazine derivatives with α1-adrenolytic properties demonstrated their efficacy in adrenaline-induced arrhythmia and in a rat model of coronary artery ligation-reperfusion. nih.gov This suggests that the antiarrhythmic effect of these compounds is largely related to their α1-adrenoceptor blocking properties. nih.gov
In a model of adrenaline-induced arrhythmia in rats, novel arylpiperazine alkyl derivatives of salicylamide (B354443) showed potent prophylactic antiarrhythmic activity. mdpi.com These compounds were also effective therapeutically, restoring normal sinus rhythm when administered after the arrhythmogen. mdpi.com The primary mechanism of action is believed to be the blockade of α1-adrenergic receptors. mdpi.com
| Compound | Animal Model | Key Findings | Reference |
| 1,4-disubstituted piperazine derivatives | Adrenaline-induced arrhythmia (rat) | Strong antiarrhythmic activity | nih.gov |
| 1,4-disubstituted piperazine derivatives | Coronary artery ligation-reperfusion (rat) | Strong antiarrhythmic activity | nih.gov |
| Arylpiperazine alkyl derivatives of salicylamide | Adrenaline-induced arrhythmia (rat) | Potent prophylactic and therapeutic antiarrhythmic activity | mdpi.com |
The antihypertensive effects of piperazine derivatives have been evaluated in various animal models of hypertension. Studies on new piperazine derivatives in rats with experimental hypertension showed a hypotensive action of varying degrees, while no such effect was observed in normotensive animals. nih.gov
Piperazine ferulate has been shown to exert an antihypertensive effect and improve endothelial function in vitro and in vivo. nih.gov In spontaneously hypertensive rats, treatment with piperazine ferulate significantly improved impaired acetylcholine-induced aortic relaxation. nih.gov This effect is believed to be mediated through the activation of endothelial nitric oxide synthase (eNOS). nih.govcellmolbiol.org
| Compound | Animal Model | Key Findings | Reference |
| New piperazine derivatives | Experimental hypertension (rat) | Hypotensive action of various degrees | nih.gov |
| Piperazine ferulate | Spontaneously hypertensive (SH) rats | Improved acetylcholine-induced aortic relaxation | nih.gov |
The antipsychotic potential of piperazine derivatives is often evaluated in rodent models that assess their ability to counteract the effects of dopamine agonists. For instance, 3-benzisothiazolylpiperazine derivatives have been characterized for their in vivo activity. researchgate.net One such derivative demonstrated efficacy in blocking amphetamine-induced locomotor behavior in rats, a model predictive of antipsychotic efficacy. researchgate.net This activity is thought to be mediated by the mesolimbic dopamine system. researchgate.net
The development of piperazine and piperidine derivatives as antipsychotic agents is an active area of research, with many compounds synthesized and some advancing to clinical trials. nih.govdntb.gov.ua The antipsychotic activity of these compounds is often linked to their interaction with dopamine and serotonin receptors. nih.gov
| Compound Class | Animal Model | Behavioral Assay | Key Findings | Reference |
| 3-Benzisothiazolylpiperazine derivatives | Rat | Amphetamine-induced locomotor behavior | Blockade of hyperlocomotion, predictive of antipsychotic efficacy | researchgate.net |
| Piperazine and Piperidine derivatives | Rodent models | Various behavioral assays | Promising activity against dopamine and serotonin receptors | nih.govdntb.gov.ua |
The in vivo anticancer activity of piperazine derivatives has been investigated using various tumor models. Piperazine has been described as a versatile scaffold in the design of anticancer agents. nih.gov Novel vindoline-piperazine conjugates have been synthesized and evaluated for their antiproliferative activity. mdpi.com Several of these conjugates showed significant growth inhibition in the NCI-60 human tumor cell line screen. mdpi.com For example, a derivative containing a 4-trifluoromethylphenyl substituent was highly effective against several cancer types, including colon and CNS cancer cell lines. mdpi.com
Piperazine-substituted pyranopyridines have also demonstrated antiproliferative activity. nih.gov Several compounds from this class exhibited cytotoxicity towards various cancer cell lines at micromolar and submicromolar concentrations, inducing apoptosis. nih.gov Furthermore, piperazine-linked bergenin (B1666849) heterocyclic hybrids have shown promising anticancer activity by modulating the epithelial to mesenchymal transition axis. nih.gov
| Compound Class | Assay | Key Findings | Reference |
| Vindoline-piperazine conjugates | NCI-60 cell line screen | Significant antiproliferative effects with low micromolar growth inhibition values | mdpi.com |
| Piperazine-substituted pyranopyridines | Cancer cell lines | Antiproliferative activity at micromolar and submicromolar concentrations; induction of apoptosis | nih.gov |
| Piperazine-linked bergenin heterocyclic hybrids | Tongue and oral cancer cell lines | Potent cytotoxic activity; cell cycle arrest at G0/G1 phase; induction of apoptosis | nih.gov |
Assessment of CNS Activity
The central nervous system (CNS) effects of piperazine derivatives are a significant area of investigation, given their potential application in treating neuropsychiatric disorders. The synthesis and evaluation of new piperazine derivatives have demonstrated CNS depressant activity. nih.gov
The assessment of CNS activity is a complex process that involves observing changes in motor activity, behavior, and physiological parameters in animal models. These studies are crucial for identifying potential therapeutic effects and off-target CNS liabilities of new piperazine-based compounds.
Based on a comprehensive search of available scientific literature, there is no specific information regarding the antimicrobial, antifungal, or anti-inflammatory activities of the chemical compound This compound .
Therefore, the generation of an article section with detailed research findings and data tables on the antimicrobial, antifungal, and anti-inflammatory evaluation of this compound and its derivatives is not possible at this time due to the absence of relevant scientific studies.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Key Pharmacophores within the Ethyl 3-(piperazin-1-yl)propanoate Scaffold
The this compound structure contains several key pharmacophoric features that are fundamental to its biological activity. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For piperazine-based scaffolds, these features are well-recognized.
The core pharmacophore typically consists of:
The Piperazine (B1678402) Ring : This six-membered ring with two nitrogen atoms at opposite positions is a critical element. ijrrjournal.com It often serves as a central, basic core that can be protonated at physiological pH, allowing for ionic interactions with receptor sites. nih.govnih.gov The piperazine moiety can act as a scaffold to correctly orient other pharmacophoric groups or as a hydrophilic group to improve the pharmacokinetic properties of a molecule. nih.gov
Hydrophobic/Aromatic Groups : While the base scaffold of this compound lacks a large aromatic group, its N4 nitrogen provides a point for the attachment of such moieties. Pharmacophore models for various receptors, including sigma receptors and dopamine (B1211576) receptors, often feature two hydrophobic pockets linked by a central basic core, a role fulfilled by the piperazine ring. nih.gov
In essence, the this compound scaffold provides a foundational structure combining a basic nitrogenous core with a flexible linker and an ester group, which can be systematically modified to target a wide array of biological receptors. nih.govnih.gov
Systematic Structural Modifications and Their Impact on Biological Activity
Substitutions on either the carbon or nitrogen atoms of the piperazine ring can dramatically alter a compound's interaction with its biological target. ijrrjournal.com
N4-Position Substitution : The unsubstituted N4 nitrogen of the parent scaffold is a primary site for modification, often involving the attachment of aryl or heterocyclic groups. In a series of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol derivatives, N-substitution on the piperazine ring with various indole (B1671886) rings was well-tolerated. nih.gov The nature of this substituent is critical for receptor affinity. For example, in the development of potential antipsychotics based on 1-piperazino-3-arylindans, attaching a five- or six-membered heterocyclic ring to the piperazine nitrogen was key to achieving potent 5-HT2 antagonism. nih.gov
C-Position Substitution : Placing substituents on the carbon atoms of the piperazine ring itself also significantly impacts activity. Studies on 1-piperazino-3-arylindans revealed that potent dopamine D1 and D2 antagonism was confined to derivatives with relatively small substituents in the 2-position of the piperazine ring, such as 2-methyl, 2,2-dimethyl, or spirocyclic groups. nih.govacs.org These substitutions can influence the conformation of the piperazine ring and its interaction with the receptor, potentially inducing a different binding mode. nih.gov
The following table summarizes the effects of piperazine ring substitutions on receptor affinity in various compound series.
| Compound Series/Modification | Target Receptor(s) | Key Finding | Reference(s) |
| 1-Piperazino-3-arylindans | Dopamine D1/D2 | Small substituents (e.g., 2-methyl, 2,2-dimethyl) at the 2-position of the piperazine ring led to potent D1 and D2 antagonism. | nih.govacs.org |
| 5/7-Aminotetralin Derivatives | Dopamine D2/D3 | N-substitution on the piperazine with various indole rings, connected via an amide or methylene (B1212753) linker, maintained high affinity and selectivity for the D3 receptor. | nih.gov |
| 1-Piperazino-3-phenylindans | Serotonin (B10506) 5-HT2 | Attachment of a five- or six-membered heterocyclic ring to the piperazine nitrogen resulted in potent 5-HT2 antagonism and antihypertensive activity. | nih.gov |
| Cinnamic Acid Derivatives | Antibacterial | Derivatives of N-arylpiperazine and cinnamic acid demonstrated antibacterial activity. | researchgate.net |
The propanoate chain and its terminal ester group are not merely passive components; they play an active role in determining pharmacological outcomes. nih.gov
The length and flexibility of the alkyl chain connecting the piperazine ring to another functional group are critical. In one series of compounds targeting opioid receptors, modifying the length and flexibility of a side chain attached to the piperazine nucleus significantly improved binding affinity at both mu and delta opioid receptors. ijrrjournal.com
The ester group itself contributes to the molecule's physicochemical properties and can participate in binding interactions. A study of various piperazine esters found that the presence of the ester function was linked to marked analgesic, coronary dilatory, and spasmolytic effects, particularly in asymmetrical esters. nih.gov In the context of anti-inflammatory agents, the ester group of ethyl p-methoxycinnamate was found to be important for its activity. ugm.ac.id Furthermore, in a search for novel antifungal agents, a piperazine propanol (B110389) derivative where the terminal group was an ester, was identified as a potent inhibitor of 1,3-beta-D-glucan synthase. nih.gov
The linker connecting the core piperazine ring to other pharmacophoric elements is a key determinant of biological activity. The nature of this linker—its length, rigidity, and chemical composition—influences the spatial arrangement of the entire molecule.
In a series of dopamine D3 receptor ligands, it was shown that a heterocyclic ring did not need to be directly attached to the piperazine ring to maintain high affinity and selectivity. nih.gov Linkers such as an amide or a methylene group were successfully used to connect the piperazine to an indole moiety, with one of the most potent and selective compounds featuring an amide linker. nih.gov Similarly, studies on antihypertensive 1-piperazino-3-phenylindans showed that an ethylene (B1197577) chain connecting the piperazine to a heterocyclic ring was a feature of the most active compounds. nih.gov These findings highlight that the linker is not just a spacer but an integral part of the pharmacophore that can be optimized to improve drug-receptor interactions.
Development of Structure-Activity Relationships for Specific Therapeutic Areas
By systematically applying the molecular design principles described above, the this compound scaffold and its analogs have been adapted to create agents for specific diseases, including cardiovascular conditions.
The piperazine scaffold is a component of many compounds developed for cardiovascular diseases. researchgate.net SAR studies have been instrumental in optimizing these agents for antiarrhythmic and antihypertensive effects.
For antihypertensive activity, a series of trans-1-piperazino-3-phenylindans were developed as potent 5-hydroxytryptamine (5-HT2) antagonists. nih.govdatapdf.com Key SAR findings for this class include:
Indan (B1671822) Ring Substitution : An unsubstituted or fluoro-substituted 6-position on the indan ring was favorable. nih.govdatapdf.com
Piperazine N-Substituent : A five- or six-membered heterocyclic ring attached to the piperazine via an ethylene chain was required for potent activity. nih.govdatapdf.com
Stereoselectivity : The antihypertensive effect was stereoselective, being associated with the (1R, 3S) absolute configuration. The enantiomeric (1S, 3R) isomers were inactive as antihypertensives but instead inhibited dopamine and norepinephrine (B1679862) uptake. nih.govdatapdf.com
For antiarrhythmic activity, arylpiperazine derivatives have also been investigated. In one study, novel arylpiperazine alkyl derivatives of salicylamide (B354443) showed potent prophylactic and therapeutic antiarrhythmic properties in an adrenaline-induced arrhythmia model in rats. mdpi.com In the development of class III antiarrhythmic agents, which act by prolonging the cardiac action potential, compounds based on a p-methylsulfonamido phenylethylamine core have been synthesized and optimized using 3D-QSAR models. nih.gov These studies provide detailed insights into the steric, electrostatic, and hydrophobic requirements for potent antiarrhythmic activity, showing that precise structural modifications can lead to compounds with efficacy comparable to or greater than existing drugs like dofetilide. nih.gov
The following table details the SAR for piperazine-containing compounds developed as cardiovascular agents.
| Compound Class/Modification | Therapeutic Target | Assay/Model | Key SAR Finding | Reference(s) |
| (+)-(1R,3S)-1-[2-[4-[3-(4-fluorophenyl)-1-indanyl]-1- piperazinyl]ethyl]-2-imidazolidinone (Irindalone) | Antihypertensive (5-HT2 Antagonism) | Spontaneously Hypertensive Rats (SHR) | The (1R, 3S) stereoisomer with a heterocyclic ring on the piperazine showed the best antihypertensive activity. | nih.govdatapdf.com |
| Arylpiperazine derivatives of salicylamide | Antiarrhythmic (α1-adrenolytic) | Adrenaline-induced arrhythmia in rats | All tested compounds showed potent prophylactic antiarrhythmic activity. | mdpi.com |
| Methylsulfonamido phenylethylamine analogues | Antiarrhythmic (Class III) | Isolated guinea pig atrium (Effective Refractory Period, ERP) | Compound 6c was highly potent, with an effective concentration of 5.0 x 10⁻⁸ mol/L for increasing ERP, slightly lower than dofetilide. | nih.gov |
| Nickel-piperazine/NO donor (Ni(PipNONO)Cl) | Antihypertensive (NO Donor) | Spontaneously Hypertensive Rats (SHR) | The compound reduced blood pressure in SHR without causing tolerance or changes in heart rate. | nih.gov |
SAR for Serotonin Receptor Ligands
The piperazine scaffold is a crucial component in many compounds targeting the serotonergic system, particularly the 5-HT1A receptor, which is a key target in antidepressant therapy. researchgate.netcdnsciencepub.com Long-chain arylpiperazines (LCAPs) are a significant class of 5-HT1A receptor ligands. researchgate.net The interaction of these ligands with the receptor often involves a salt bridge with the amino acid Asp116 and π-π stacking interactions with Phe361 and Phe362. researchgate.net
Studies on various piperazine derivatives have elucidated key structural requirements for activity at serotonin receptors:
Aryl Group Substitution: The nature and position of substituents on the aryl ring attached to the piperazine nitrogen are critical. For instance, in a series of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives, compounds with a 2-methoxyphenyl group showed high affinity for both 5-HT1A receptors and the serotonin transporter. nih.gov Specifically, a 5-fluoro substitution on the benzothiophene (B83047) ring resulted in a compound with a K(i) of 2.3 nM for the 5-HT1A receptor. nih.gov
Linker Chain: The linker connecting the piperazine ring to another pharmacophore influences activity. The length and flexibility of this chain are important for optimal interaction with the receptor binding site. researchgate.net
Piperazine Ring Modification: The basicity of the piperazine nitrogen is crucial for the interaction with the acidic residue (Asp) in the receptor. Modifications that alter this basicity can significantly impact binding affinity.
A study on hydantoin-arylpiperazine derivatives revealed that structural stiffening, such as the introduction of a double bond, and the type of substitution on the benzylidene group significantly influence activity at serotonin and adrenergic receptors. mdpi.com This underscores the intricate relationship between the three-dimensional structure of these compounds and their biological function.
SAR for Anticancer Agents
The piperazine ring is a privileged structure in the design of anticancer agents, appearing in numerous approved drugs and investigational compounds. mdpi.comcsic.esnih.gov SAR studies have revealed that specific substitutions on the piperazine moiety are crucial for potent antiproliferative activity. nih.gov
Key findings from SAR studies on piperazine derivatives as anticancer agents are summarized below:
N-Substituents on Piperazine: In a series of novel vindoline-piperazine conjugates, N-alkyl derivatives were more active than N-acyl analogs. mdpi.com Specifically, derivatives containing N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl on the piperazine ring showed the most potent antitumor activity, with the former exhibiting a GI₅₀ value of 1.00 μM against the MDA-MB-468 breast cancer cell line. mdpi.com
Linker and Attachment Point: The method of linking the piperazine to the main scaffold is important. For vindoline (B23647) conjugates, substitution at position 17 was more beneficial than at position 10. mdpi.com
Aryl Group Modifications: In a series of 4-acyl-2-substituted piperazine urea (B33335) derivatives, compounds with specific aryl urea functions demonstrated selective cytotoxic activity against MCF7 breast cancer cells compared to normal breast cells. csic.es
Hybrid Molecules: Hybrid compounds incorporating piperazine with other pharmacophores like quinoline-isatin have shown cytotoxicity against breast cancer cell lines (MDA-MB468 and MCF7), with IC₅₀ values in the micromolar range. csic.es Similarly, chalcone-dithiocarbamate hybrids with piperazine units showed significant inhibitory activity against PC3 prostate cancer cells. nih.gov
The following table summarizes the structure-activity relationships for various piperazine derivatives against different cancer cell lines.
| Derivative Class | Key Structural Feature | Most Active Compound/Feature | Target Cell Line | Potency (IC₅₀/GI₅₀) |
| Vindoline-Piperazine Conjugates | N-substituent on piperazine | N-[4-(trifluoromethyl)benzyl] (Compound 23) | MDA-MB-468 (Breast) | 1.00 μM mdpi.com |
| Vindoline-Piperazine Conjugates | N-substituent on piperazine | N-bis(4-fluorophenyl)methyl (Compound 25) | HOP-92 (Lung) | 1.35 μM mdpi.com |
| Chalcone-Dithiocarbamate Hybrids | Substituents on piperazine unit | Analog 8 | PC3 (Prostate) | 1.05 µM nih.gov |
| Bergenin-1,2,3-triazole Hybrids | Piperazine-containing hybrid | Compound 40 | HeLa (Cervical), A-549 (Lung) | 1.33 µM, 1.86 µM nih.gov |
| Quinoxalinyl–piperazine derivatives | Quinoxaline core | Compound 30 | Various (Breast, Skin, Pancreas, Cervix) | Dose-dependent inhibition nih.gov |
Computational Chemistry and Molecular Modeling for SAR Analysis
Computational techniques are indispensable tools for understanding the structural basis of the biological activity of piperazine derivatives, guiding the design of more potent and selective compounds.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein target. tandfonline.com This technique is widely used to elucidate the binding modes of piperazine derivatives and understand the key interactions that govern their biological activity.
For instance, docking studies of piperazine derivatives targeting thymidine (B127349) phosphorylase, an enzyme involved in tumor angiogenesis, revealed that the compounds form strong hydrogen bonding networks with active site residues, explaining their potent inhibitory activity. nih.gov In the development of anticancer agents, docking has been used to study the interactions of piperazine-containing compounds with various targets:
Carbonic Anhydrase IX (CAIX): In silico studies of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives showed their potential to target CAIX, which is overexpressed in many cancers. nih.gov
VEGFR-2: Docking of piperazine–chalcone hybrids into the active site of VEGFR-2, a key target in angiogenesis, helped rationalize their observed inhibitory activity. tandfonline.com
KRAS G12C: Structural analysis and docking models revealed that the piperazine moiety in inhibitors like sotorasib (B605408) and adagrasib adopts a high-energy twist-boat conformation when bound to the KRAS G12C mutant protein, suggesting an area for structural optimization. acs.org
Similarly, in the context of central nervous system disorders, docking studies have been crucial. The analysis of hydantoin-arylpiperazine derivatives binding to α₁-adrenergic and serotonin receptors helped explain their activity profiles and subtype selectivity. mdpi.com For PTP1B inhibitors, docking revealed that hydrogen bond formation with the amino acid Arg221 is important for the activity of phenoxy-3-piperazin-1-yl-propan-2-ol derivatives. nih.gov
Conformational Analysis and Energy Minimization
Conformational analysis involves the study of the different spatial arrangements (conformations) of a molecule and their relative energies. youtube.commdpi.com For flexible molecules like piperazine derivatives, understanding the preferred low-energy conformations is crucial, as the molecule must adopt a specific conformation to bind effectively to its biological target.
Energy minimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy. mdpi.comresearchgate.net This process is critical in molecular modeling. For example, in the study of KRAS G12C inhibitors, it was noted that the piperazine ring in several compounds binds in a high-energy twist-boat conformation. acs.org This finding, derived from analyzing crystal structures and supported by modeling, suggests that there is an energetic penalty for binding, which could compromise affinity. acs.org Redesigning the scaffold to favor a lower-energy binding conformation is a key strategy for improving inhibitor potency. acs.org
The process of conformational analysis typically involves:
Generating a wide range of possible conformations by systematically rotating rotatable bonds. mdpi.com
Calculating the potential energy of each conformation using force fields or quantum mechanics.
Identifying the low-energy conformers, which are more likely to be populated and biologically relevant.
This analysis helps in understanding how structural modifications affect the conformational preferences of a molecule and, consequently, its ability to interact with a receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to build mathematical models correlating the chemical structure of compounds with their biological activity. fiveable.me These models use molecular descriptors—numerical values that characterize properties like size, shape, and electronic features—to predict the activity of new, untested compounds. nih.gov
QSAR studies on piperazine derivatives have been instrumental in designing new therapeutic agents. For example, a QSAR study on aryl alkanol piperazine derivatives with antidepressant activities developed statistically significant models (r² > 0.924) that identified key descriptors influencing their ability to inhibit serotonin (5-HT) and noradrenaline (NA) reuptake. nih.gov
For 5-HT reuptake inhibition, the important descriptors included Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3. nih.gov
For NA reuptake inhibition, the key descriptors were HOMO, PMI-mag, S_sssN, and Shadow-XZ. nih.gov
These models provide valuable insights into the structural requirements for desired pharmacological effects and can guide the synthesis of new derivatives with enhanced activity. nih.govresearchgate.net The fundamental principle is that the biological activity of a molecule is determined by its chemical structure, and QSAR models quantify this relationship to facilitate rational drug design. fiveable.me
Preclinical Research and Therapeutic Potential
Pharmacokinetic (PK) Investigations of Ethyl 3-(piperazin-1-yl)propanoate and its Analogs
The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical viability. The piperazine (B1678402) moiety is frequently incorporated into drug candidates to optimize these properties. nih.gov
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
The ADME profile of piperazine-containing compounds is a key area of investigation in preclinical studies. The two nitrogen atoms in the piperazine ring can be ionized under physiological conditions, which generally increases water solubility. nih.govontosight.ai This enhanced solubility can lead to improved absorption from the gastrointestinal tract following oral administration. nih.gov
Absorption and Distribution : The basic nature of the piperazine ring means that compounds like this compound are well-absorbed orally and distributed throughout the body. youtube.compatsnap.com Upon entering systemic circulation, many piperazine derivatives exhibit high affinity for plasma proteins like albumin. For instance, the piperazine-containing antihistamine Cetirizine shows plasma protein binding of 88-96%. wikipedia.org
Metabolism and Excretion : The metabolism of piperazine derivatives can vary depending on their substituents. Piperazine itself is primarily metabolized in the liver, with metabolites and the unchanged drug being excreted mainly through urine. youtube.compatsnap.com A review of the metabolism of designer piperazine drugs highlights that understanding the key metabolites is crucial for toxicological and pharmacokinetic analysis. nih.gov For this compound, the ethyl ester group represents a likely site of metabolic activity, where it would be susceptible to hydrolysis by esterase enzymes in the plasma and tissues to form the corresponding carboxylic acid metabolite.
Table 1: Predicted ADME Properties of this compound Based on Analog Studies
| PK Parameter | Predicted Property | Rationale based on Analog Studies |
|---|---|---|
| Absorption | High oral absorption | The piperazine ring generally enhances water solubility and oral uptake. nih.govnih.gov |
| Distribution | Wide distribution | Piperazine derivatives are typically distributed throughout the body; potential for high plasma protein binding. youtube.comwikipedia.org |
| Metabolism | Hepatic metabolism | The core piperazine ring is metabolized in the liver; the ethyl ester is susceptible to hydrolysis. youtube.comnih.gov |
| Excretion | Renal excretion | Unchanged drug and its metabolites are primarily excreted via the kidneys. patsnap.com |
Bioavailability Assessment
A significant reason for the prevalence of the piperazine scaffold in drug design is its demonstrated ability to improve oral bioavailability. nih.govnih.gov This enhancement is often attributed to improved solubility and sometimes to interactions with transporter proteins.
For example, some piperazine derivatives can act as inhibitors of the P-glycoprotein (P-gp) efflux pump, a protein that actively transports drugs out of cells and is a major cause of low oral bioavailability for many therapeutic agents. mdpi.com A preclinical study in rats investigated the effect of a piperazine derivative, N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide (Compound 4), on the pharmacokinetics of paclitaxel (B517696), a P-gp substrate. The co-administration of this piperazine derivative significantly increased the oral bioavailability of paclitaxel by 2.1-fold, primarily by inhibiting intestinal P-gp and reducing its clearance. mdpi.com
Table 2: Effect of a Piperazine Derivative on Paclitaxel Bioavailability in Rats
| Treatment Group | AUCinf (ng·h/mL) | Cmax (ng/mL) | Relative Bioavailability (%) |
|---|---|---|---|
| Paclitaxel (10 mg/kg, oral) | 489.1 ± 142.1 | 63.7 ± 11.5 | 100 |
| Paclitaxel + Compound 4 (5 mg/kg, oral) | 1021.2 ± 336.8 | 65.5 ± 21.0 | 209 |
Data adapted from a study on P-gp inhibition by a piperazine derivative. mdpi.com
In Vitro-In Vivo Correlation in PK Studies
An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that relates the in vitro properties of a dosage form (like drug dissolution rate) to its in vivo pharmacokinetic performance (like plasma drug concentration). mdpi.commdpi.com Establishing a successful IVIVC is a major goal in drug development as it can streamline formulation changes and may serve as a surrogate for certain bioequivalence studies. mdpi.com
The process typically involves measuring the rate of drug release in a laboratory setting (in vitro) and correlating it with the rate and extent of drug absorption observed in preclinical animal models or human subjects (in vivo). youtube.com While no specific IVIVC studies for this compound are publicly documented, this would be a standard component of its pharmaceutical development, particularly for creating modified-release formulations.
Pharmacodynamic (PD) Studies and Mechanism of Action Confirmation
Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body. The piperazine ring is a versatile scaffold that can be functionalized to interact with a vast array of biological targets, leading to diverse pharmacological activities. ontosight.airesearchgate.net
Target Engagement Studies
Target engagement studies confirm that a drug candidate interacts with its intended biological target in a cellular or in vivo environment. Piperazine derivatives have been successfully designed to engage a wide range of receptors and enzymes. The piperazine core often serves as a key structural element that anchors the molecule to the target, for instance, through ionic interactions with acidic amino acid residues in a binding pocket. acs.org
Preclinical research has identified piperazine-based compounds that bind with high affinity to numerous targets, including those involved in neuropsychiatric disorders, cancer, and inflammation. nih.govnih.govacs.org
Table 3: Examples of Biological Targets Engaged by Piperazine Analogs
| Piperazine Analog Class | Biological Target | Therapeutic Area | Reference(s) |
|---|---|---|---|
| Phenylpiperazines | Serotonin (B10506) (5-HT) & Dopamine (B1211576) Receptors | Neuropsychiatry | nih.govijrrjournal.commdpi.com |
| Piperidine (B6355638)/piperazine ethanones | Sigma-1 Receptor (S1R) | Neurodegeneration | nih.gov |
| Aryloxy cyclohexane (B81311) derivatives | Androgen Receptor (AR) | Oncology | acs.org |
| Pyrrolopyrimidinone derivatives | ENPP1 | Immuno-oncology | acs.org |
| Biphenyl-pyrimidine derivatives | KRAS GTPase | Oncology | acs.org |
Cellular Pathway Modulation and Downstream Effects
The interaction of a piperazine-based drug with its target initiates a cascade of downstream signaling events, leading to a measurable cellular response. Numerous studies have detailed how piperazine analogs modulate key cellular pathways implicated in disease.
In oncology, piperazine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. One study found that a novel piperazine compound (C505) induced caspase-dependent apoptosis by inhibiting multiple signaling pathways critical for cancer cell survival, including the PI3K/AKT, Src family kinase, and BCR-ABL pathways. nih.gov Another piperazine derivative (PCC) was shown to trigger apoptosis in liver cancer cells by activating both caspase-8 and caspase-9 and targeting the NF-κB signaling pathway. nih.gov
Furthermore, the well-known piperazine derivative Cetirizine exerts anti-inflammatory effects, which are mediated in part by the suppression of the NF-κB pathway, leading to reduced expression of inflammatory molecules. wikipedia.org
Table 4: Cellular Pathways Modulated by Piperazine Analogs
| Piperazine Analog | Cellular Effect | Modulated Pathway(s) | Cell/Disease Model | Reference(s) |
|---|---|---|---|---|
| Compound C505 | Induces apoptosis, cell cycle arrest | PI3K/AKT, Src, BCR-ABL, Caspases | Leukemia, Cervical Cancer | nih.gov |
| Compound PCC | Induces apoptosis | Caspase-8, Caspase-9, NF-κB | Liver Cancer | nih.gov |
| Cetirizine | Anti-inflammatory response | NF-κB, Eosinophil chemotaxis | Atopic Dermatitis | wikipedia.org |
These examples underscore the therapeutic potential of the piperazine scaffold. By extension, this compound could potentially be developed into a therapeutic agent by modifying its structure to achieve high affinity and selectivity for a specific biological target, thereby modulating a disease-relevant cellular pathway.
Lead Optimization and Drug Candidate Selection
Lead optimization is a critical process in drug discovery that refines a biologically active compound to enhance its efficacy, selectivity, and pharmacokinetic properties to produce a viable drug candidate. ijddd.compatsnap.com For derivatives built upon the this compound scaffold, this involves iterative cycles of designing, synthesizing, and testing new analogues. patsnap.com
Strategies for Enhancing Potency and Selectivity
A primary goal of lead optimization is to improve the binding affinity and potency of a lead compound for its biological target while minimizing off-target effects. patsnap.com For piperazine-containing molecules, this is achieved through systematic structural modifications guided by Structure-Activity Relationship (SAR) studies. patsnap.com
Key strategies include:
Substitution on the Piperazine Nitrogens: The two nitrogen atoms of the piperazine ring are common sites for modification. Altering the substituents can tune the basicity of the molecule and introduce new interactions with the target protein. bohrium.comacs.org For instance, investigations into KRAS inhibitors showed that while N-methylation was tolerated, adding a trifluoroethyl group significantly reduced potency, highlighting the sensitivity of the target to the electronic properties of this position. acs.org
C-H Functionalization: While approximately 80% of piperazine-containing drugs feature substitutions only at the nitrogen atoms, recent advances have focused on the C-H functionalization of the piperazine ring's carbon atoms. mdpi.com This approach expands the structural diversity, allowing for the introduction of substituents that can access new pockets in a target's binding site. For example, introducing an axial methyl group to a piperazine ring in a series of KRAS inhibitors led to a 10-fold enhancement in potency by exploiting a favorable CH-π interaction with a histidine residue in a subpocket of the protein. acs.org
Bioisosteric Replacement and Scaffold Hopping: In some cases, the piperazine ring itself or its substituents can be replaced with other chemical groups that retain similar spatial and electronic properties (bioisosteres) to improve potency or other drug-like qualities. patsnap.com In one study, replacing a piperazine substituent with prolinol maintained a similar interaction network and potency, while further modification of the new scaffold led to a 20-fold potency boost. acs.org Similarly, switching from a pyridine (B92270) to a pyrimidine (B1678525) ring attached to the piperazine core resulted in a small improvement in binding affinity. acs.org
The following table illustrates how systematic modifications to a piperazine-based scaffold can impact its inhibitory potency.
Table 1: Effect of Piperazine Ring Substitution on KRAS Inhibitor Potency Data sourced from a study on the discovery of pan-KRAS inhibitors. acs.org
Improving Aqueous Solubility and Other Developability Parameters
Beyond potency, a successful drug candidate must possess favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.govnih.gov The piperazine moiety itself is often incorporated into drug candidates to improve their pharmacokinetic profiles. researchgate.net
Key strategies include:
Enhancing Solubility: The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors or donors, which can increase water solubility and bioavailability. mdpi.comnih.gov This is a key reason for the prevalence of the piperazine scaffold in drug design.
Improving Metabolic Stability: While the piperazine ring can be beneficial, it can also be a site of metabolic degradation. Strategies to improve stability include introducing substituents that sterically hinder metabolic enzymes or altering the electronic properties of the ring. patsnap.com In the development of pan-KRAS inhibitors, a spirocyclization strategy was employed, which led to a highly rigid analogue with significantly better metabolic stability and permeability compared to the initial piperazine-containing lead. acs.org
Modulating Lipophilicity: The balance between hydrophilicity (for solubility) and lipophilicity (for membrane permeability) is crucial. Modifications to the substituents on the piperazine ring allow for fine-tuning this balance to achieve optimal pharmacokinetic properties. researchgate.net
Exploration of Therapeutic Applications and Disease Areas
The versatile and modifiable nature of the piperazine scaffold, as found in this compound, has led to its exploration in a multitude of therapeutic areas. bohrium.comresearchgate.net
Central Nervous System (CNS) Disorders
Piperazine derivatives are a major class of compounds investigated for CNS disorders due to their ability to interact with key neurotransmitter receptors. nih.govresearchgate.net Many compounds alter monoamine neurochemical pathways through direct interactions with dopamine and serotonin receptors. researchgate.netnih.gov This has made them promising candidates for:
Antipsychotics: Atypical antipsychotic drugs often contain a piperazine moiety, which contributes to their activity at dopamine (D2) and serotonin (5-HT) receptors. nih.govnih.gov Researchers have designed novel piperazine derivatives as D2/D3 receptor ligands for the potential treatment of neurodegenerative diseases. mdpi.com
Antidepressants and Anxiolytics: The piperazine structure is a key component of several antidepressant and anxiolytic drugs. researchgate.netnih.gov Compounds such as Trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine are agonists at 5-HT1A receptors, an activity linked to anxiolytic effects. silae.it
Oncology (Anticancer Agents)
The piperazine nucleus is frequently incorporated into the design of novel anticancer agents to enhance their therapeutic properties. researchgate.netresearchgate.net The introduction of a piperazine moiety into natural product scaffolds has been a particularly fruitful strategy for improving antiproliferative activity. nih.gov
Research findings include:
Wogonin (B1683318) Derivatives: The natural product wogonin has some antitumor activity. When a piperazine ring was introduced at the 7-position of wogonin, the resulting derivative showed significantly enhanced potency against several cancer cell lines, with IC50 values far superior to the parent compound and the standard drug 5-Fluorouracil (5-FU). nih.gov
Matrine Derivatives: Similarly, incorporating a piperazine moiety into matrine, another natural product, improved its therapeutic efficacy against human hepatoma and colorectal carcinoma cells. nih.gov
Diketopiperazines: Lipophilic compounds featuring a piperazine-2,5-dione (diketopiperazine) core have demonstrated beneficial anticancer properties, opening a new avenue of investigation for these structures in oncology. nih.gov
The following table presents data on the enhanced anticancer activity of wogonin derivatives after the introduction of a piperazine moiety.
Table 2: Antiproliferative Activity of a Wogonin-Piperazine Derivative Data sourced from a review on the structural modification of natural products. nih.gov
Cardiovascular Diseases (Antiarrhythmic, Antihypertensive)
Derivatives containing the piperazine scaffold have also been investigated for their potential in treating cardiovascular diseases. mdpi.com Research has pointed towards applications as antihypertensive agents. mdpi.com Furthermore, related structures have been developed for their lipid-lowering effects. A patent for N-piperidin-3-yl-benzamide derivatives, which are structurally related to piperazine compounds, describes their use in lowering plasma levels of LDL-cholesterol and triglycerides, suggesting a potential role in treating conditions like atherosclerosis. google.com
Infectious Diseases
The global challenge of infectious diseases, exacerbated by rising antimicrobial resistance, necessitates the development of novel therapeutic agents. The piperazine scaffold has been a focal point in the design of new antimicrobial, antitubercular, and antiviral compounds.
Antimicrobial Activity
A broad spectrum of piperazine derivatives has demonstrated significant in vitro activity against various bacterial and fungal pathogens. For instance, a series of N-alkyl and N-aryl piperazine derivatives have shown notable antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus epidermidis, and Escherichia coli nih.govresearchgate.netnih.gov. While their antifungal activity against species like Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger was found to be less potent, the antibacterial efficacy highlights the potential of the piperazine nucleus in combating bacterial infections nih.gov.
Further studies on 1-[2-(aryl amino-2-oxoethyl) amino]-4-(N-methyl piperazino)-benzene derivatives indicated that some of these compounds are highly active against both S. aureus and E. coli researchgate.net. Similarly, amino acid-conjugated diphenylmethylpiperazine derivatives have exhibited antibacterial activities comparable to conventional antimicrobial drugs researchgate.net. The introduction of a piperazine moiety into other heterocyclic systems, such as 1,3,4-thiadiazole, has also yielded compounds with potent antibacterial activity mdpi.com.
| Derivative Class | Tested Against | Key Findings | Reference |
| N-Alkyl and N-Aryl Piperazine Derivatives | S. aureus, P. aeruginosa, S. epidermidis, E. coli, A. fumigatus, A. flavus, A. niger | Significant antibacterial activity, less potent antifungal activity. | nih.gov |
| 1-[2-(Aryl amino-2-oxoethyl) amino]-4-(N-Methyl Piperazino)-Benzene Derivatives | S. aureus, E. coli | Some derivatives showed high activity against both Gram-positive and Gram-negative bacteria. | researchgate.net |
| Amino Acid Conjugated Diphenylmethylpiperazine Derivatives | Bacteria | Showed antibacterial activities comparable to conventional antimicrobial drugs. | researchgate.net |
| Piperazine-bearing N,N′-bis(1,3,4-thiadiazole) | Bacteria | Potent activity against a panel of Gram-positive and Gram-negative bacteria. | mdpi.com |
| Acridine derivatives containing a piperazine moiety | Pathogenic microorganisms | Showed antimicrobial activity. | researchgate.net |
Antitubercular Activity
Tuberculosis (TB) remains a major global health threat, and the piperazine scaffold is a key component in the development of new anti-TB agents. derpharmachemica.com Quinoline-piperazine hybrids, for example, have shown significant inhibitory activity against various TB strains, with some compounds being more effective than first and second-line TB drugs. nih.govrsc.org Specifically, a 4,6-dimethoxy quinoline (B57606) piperazine coupled sulfonamide with a fluorine substitution demonstrated excellent activity against multiple bacteria, including a low minimum inhibitory concentration (MIC) against S. aureus nih.gov.
Chalcone derivatives incorporating a piperazine moiety have also been investigated for their antitubercular effects. scielo.brnih.govnih.govmdpi.comresearchgate.net Some of these hybrids have displayed promising activity against Mycobacterium tuberculosis H37Rv strain. scielo.br Furthermore, the conjugation of quinoline with isoniazid (B1672263) through a 1H-1,2,3 triazole-tethered piperazine has resulted in hybrids with high activity against M. tuberculosis and bactericidal effects in vitro nih.gov. These findings underscore the potential of piperazine-containing compounds to address drug-resistant TB nih.gov.
| Derivative Class | Tested Against | Key Findings | Reference |
| Quinoline-Piperazine Hybrids | Mycobacterium tuberculosis (including MDR strains), Gram-positive and Gram-negative bacteria | Significant inhibitory activity against TB strains, with some compounds more effective than existing drugs. | nih.govrsc.orgepa.govacs.org |
| Piperazine-Chalcone Hybrids | Mycobacterium tuberculosis H37Rv | Some derivatives showed relevant biological activity. | scielo.brnih.govnih.govmdpi.comresearchgate.net |
| Quinoline-Isoniazid Conjugates with Piperazine Linker | Mycobacterium tuberculosis | High in vitro activity and bactericidal effects. | nih.gov |
Antiviral Activity
The piperazine nucleus has been integral in the design of various antiviral agents. Research has shown that certain piperazine derivatives exhibit broad-spectrum antiviral activity. For instance, substituted quinoline derivatives with piperazine moieties have demonstrated potent in vitro activity against Influenza A virus, with some compounds being more active than the standard drug Ribavirin nih.gov. The mechanism of action for some of these compounds involves the inhibition of viral RNA transcription and replication nih.gov.
Furthermore, modifications to the piperazine ring in compounds like nucleozin, a known inhibitor of influenza A virus, have been explored to enhance antiviral activity nih.gov. Although the specific analogues in one study showed reduced activity compared to the parent compound, it highlighted the critical role of the piperazine ring's conformation for anti-influenza effects nih.gov.
| Derivative Class | Tested Against | Key Findings | Reference |
| Substituted Quinoline Derivatives with Piperazine Moieties | Influenza A Virus | Potent in vitro anti-IAV activity, with some compounds more active than Ribavirin. | nih.gov |
| Piperazine-Modified Nucleozin Analogues | Influenza A/WSN/33 (H1N1) virus | The piperazine ring is crucial for maintaining the anti-influenza activity. | nih.gov |
Inflammation and Pain Management
Chronic inflammation and pain are debilitating conditions with a significant need for safer and more effective treatments. The piperazine scaffold has been explored for its potential analgesic and anti-inflammatory properties thieme-connect.comthieme-connect.comcapes.gov.brnih.gov.
Arylpiperazine derivatives, in particular, have been a focus of research in this area. A study on arylpiperazine derivatives demonstrated potent analgesic activities in both mouse writhing and hot plate tests nih.gov. Specifically, compounds 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone and 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone showed significant inhibition of writhing and increased pain latency nih.gov.
The introduction of an arylpiperazine pharmacophore to existing non-steroidal anti-inflammatory drugs (NSAIDs) has also been shown to enhance their anti-inflammatory properties nih.govmdpi.com. This enhancement is attributed to the electron-withdrawing nature of the arylpiperazine moiety mdpi.com. Furthermore, N-phenyl piperazine derivatives have demonstrated dose-dependent anti-inflammatory effects in in vitro assays biomedpharmajournal.org.
| Derivative Class | Assay | Key Findings | Reference |
| Arylpiperazine Derivatives | Acetic acid-induced writhing test, Hot plate test (in vivo) | Potent analgesic activities, with some compounds showing over 70% inhibition in the writhing test. | nih.gov |
| N-Phenyl Piperazine Derivatives | In vitro anti-inflammatory assay | Dose-dependent anti-inflammatory response, with some compounds showing 85-90% anti-inflammatory effects at higher concentrations. | biomedpharmajournal.org |
| Oxicam derivatives with Arylpiperazine | Colorectal adenocarcinoma cell lines | Enhanced anti-inflammatory properties compared to parent drugs. | nih.govmdpi.com |
| Piperazine Amides | Anti-Trypanosoma cruzi activity | Some analogues showed activity against intracellular amastigotes with no relevant cytotoxicity to mammalian cells. | nih.gov |
Metabolic Disorders (e.g., Antidiabetic)
The rising prevalence of metabolic disorders like type 2 diabetes has spurred the search for novel therapeutic agents. Piperazine derivatives have emerged as a promising class of compounds with potential antidiabetic properties nih.govdntb.gov.ua.
Several studies have focused on the development of piperazine derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism. Piperazine sulfonamide derivatives have shown in vitro activity against the DPP-4 enzyme and have been found to decrease serum glucose levels in in vivo models pensoft.netresearchgate.netnih.gov. One promising compound, 8h from a study, demonstrated a 27.32% inhibition of DPP-4 at a 10µmol L-1 concentration and significantly reduced blood glucose in animal models pensoft.netresearchgate.net.
Other piperazine-containing hybrids, such as those with sulfonamide-1,3,5-triazine-thiazole structures, have also been identified as potent and selective DPP-4 inhibitors nih.govrsc.org. These compounds have demonstrated blood glucose-lowering effects in a dose-dependent manner and have shown to improve insulin (B600854) levels and antioxidant enzyme systems nih.govrsc.org. The versatility of the piperazine scaffold allows for its combination with other pharmacophores, like thiazole, to create novel antidiabetic agents researchgate.net.
| Derivative Class | Target/Assay | Key Findings | Reference |
| Piperazine Sulfonamide Derivatives | DPP-4 Inhibition, In vivo glucose models | Showed in vitro DPP-4 inhibitory activity and decreased serum glucose levels in animal models. | pensoft.netresearchgate.netnih.gov |
| Sulfonamide-1,3,5-triazine-thiazole Hybrids with Piperazine | DPP-4 Inhibition, In vivo glucose models | Potent and selective DPP-4 inhibitors with blood glucose-lowering effects. | nih.govrsc.org |
| 1-Benzhydryl-piperazine Sulfonamide and Carboxamide Derivatives | Streptozotocin-induced diabetic rats | One sulfonyl derivative showed enhanced antidiabetic activity compared to other compounds in the series. | researchgate.net |
| Hydrazine Clubbed Thiazoles | Aldose reductase, α-glycosidase, α-amylase | Derivatives showed potential inhibitory activity against diabetes-related enzymes. | researchgate.net |
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Drug Design
The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is revolutionizing the drug discovery process, and the ethyl 3-(piperazin-1-yl)propanoate scaffold is well-positioned to benefit from these advancements. While specific AI/ML studies on this exact molecule are not yet prevalent in published literature, the broader class of piperazine (B1678402) derivatives is a frequent subject of computational modeling. nih.gov
Molecular docking simulations, another critical in silico tool, are extensively used to predict the binding interactions of piperazine-containing ligands with their biological targets. mdpi.comnih.gov For example, docking studies have elucidated the binding modes of piperazine derivatives with enzymes like protein tyrosine phosphatase 1B and the DNA-Topo II complex. mdpi.comnih.gov Such insights are invaluable for designing derivatives of this compound that can selectively interact with specific therapeutic targets.
The future integration of AI and ML in the context of this compound will likely involve:
De novo design: Utilizing generative AI models to create novel molecular structures based on the piperazine-propanoate scaffold with desired pharmacological profiles.
Predictive modeling: Developing sophisticated ML algorithms to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, thereby reducing late-stage attrition in drug development.
High-throughput virtual screening: Employing AI to rapidly screen vast virtual libraries of compounds derived from the this compound core against a panel of biological targets.
Development of Novel Prodrug Strategies and Drug Delivery Systems
The development of innovative prodrug strategies and advanced drug delivery systems is a key area of research aimed at enhancing the therapeutic efficacy and patient compliance of drug candidates. The this compound molecule contains an ethyl ester group, which is a classic example of a prodrug moiety. semanticscholar.org
Prodrug Strategies:
The ester functionality in this compound can be strategically modified to create prodrugs with improved pharmacokinetic properties. Ester-based prodrugs are often designed to enhance the lipophilicity of a parent drug, thereby improving its absorption and membrane permeability. Once absorbed, these esters are typically hydrolyzed by endogenous esterase enzymes to release the active carboxylic acid or alcohol. While specific prodrugs derived directly from this compound are not extensively documented in current literature, the principle is well-established. For example, a patent for piperazine-substituted aryl and aralkyl carboxylic acids describes their utility in treating conditions caused by excess lipids. google.com This highlights the potential for modifying the propanoate portion of the molecule to create novel therapeutic agents.
Drug Delivery Systems:
The piperazine scaffold is increasingly being incorporated into sophisticated drug delivery systems. One notable example involves the use of piperazine-based compounds to functionalize humanized ferritin nanocages for the delivery of siRNA in cancer cells. rsc.org These protein-based delivery systems offer advantages such as good biocompatibility and the ability to protect the therapeutic cargo from degradation. The this compound scaffold, with its reactive nitrogen atoms on the piperazine ring, could be readily conjugated to such delivery vehicles.
Future research in this area will likely focus on:
Enzyme-cleavable linkers: Designing prodrugs of piperazine-propanoate derivatives with linkers that are selectively cleaved by enzymes overexpressed in target tissues, leading to site-specific drug release.
Nanoparticle formulations: Encapsulating derivatives of this compound within lipid or polymeric nanoparticles to improve their solubility, stability, and biodistribution.
Targeted delivery vehicles: Conjugating piperazine-propanoate compounds to targeting ligands, such as antibodies or peptides, to direct them specifically to diseased cells or tissues.
Targeted Therapy Approaches Utilizing this compound Scaffolds
The piperazine moiety is a well-established pharmacophore in the design of targeted therapies, particularly in oncology. nih.gov The structural versatility of the this compound scaffold makes it an attractive starting point for the development of novel targeted agents.
Research has demonstrated that arylpiperazine derivatives can exhibit potent anti-proliferative activity against various cancer cell lines. nih.gov For instance, a study on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives revealed their potential as anticancer agents. nih.gov These compounds were designed to target specific cellular components, and their activity was evaluated in breast cancer cell lines. The this compound core can serve as a foundational element for synthesizing similar targeted molecules by attaching various pharmacophoric groups to the piperazine nitrogen.
Molecular docking studies have further supported the potential of piperazine derivatives in targeted therapy. For example, phenylpiperazine derivatives have been investigated as potential inhibitors of the androgen receptor in prostate cancer. epa.gov These computational studies provide a rational basis for designing this compound derivatives with high affinity and selectivity for specific cancer-related targets.
The future of targeted therapy with this scaffold will likely involve:
Kinase inhibitors: Synthesizing derivatives that can selectively inhibit protein kinases, which are often dysregulated in cancer and other diseases.
Receptor antagonists: Developing compounds that can block the activity of specific receptors involved in disease progression.
Targeting protein-protein interactions: Designing molecules that can disrupt critical protein-protein interactions within signaling pathways.
Exploration of Polypharmacology and Multi-target Drug Design
The concept of polypharmacology, where a single drug molecule is designed to interact with multiple biological targets, is gaining traction as a strategy to address complex diseases with multifactorial etiologies. The piperazine scaffold is particularly well-suited for the design of such multi-target-directed ligands (MTDLs). nih.gov
Recent research has highlighted the potential of piperazine derivatives as multi-target agents. For example, novel benzothiazole-piperazine hybrids have been identified as effective MTDLs for Alzheimer's disease, simultaneously targeting multiple pathological pathways. nih.gov Similarly, a study on piperazine derivatives demonstrated their ability to act as dual inhibitors of P-glycoprotein (P-gp) and carbonic anhydrase XII, which are both involved in multidrug resistance in cancer. nih.gov
The this compound scaffold provides a flexible framework for constructing MTDLs. By strategically modifying the substituents on the piperazine ring and the propanoate chain, it is possible to incorporate pharmacophoric elements that can interact with different biological targets.
Future research in this domain will likely focus on:
Rational design of MTDLs: Using computational methods to design single molecules based on the piperazine-propanoate scaffold that can simultaneously modulate multiple targets with desired affinities.
Synergistic drug action: Developing compounds where the interactions with multiple targets lead to a synergistic therapeutic effect, enhancing efficacy and potentially reducing the development of drug resistance.
Broad-spectrum agents: Exploring the potential of piperazine-propanoate derivatives as broad-spectrum antiviral or antibacterial agents by targeting multiple viral or bacterial proteins.
Translational Research and Clinical Implications of Piperazine-Propanoate Derivatives
While direct clinical trial data for this compound itself is not available, the broader class of piperazine derivatives has a significant presence in clinically used drugs and in ongoing therapeutic research. nih.govnih.gov This provides a strong rationale for the translational potential of novel compounds derived from the this compound scaffold.
Patents are a key indicator of the commercial and therapeutic interest in a class of compounds. A review of patents from 2010 onwards reveals a multitude of piperazine derivatives being investigated for various therapeutic applications, including CNS disorders, cancer, and infectious diseases. nih.gov For example, a patent was granted for piperazine-substituted aryl and aralkyl carboxylic acids for the treatment of conditions related to excess lipids and thrombocyte aggregation. google.com
The preclinical development of arylpiperazine derivatives has shown promising results. For instance, a series of five-atom-linker-based arylpiperazine derivatives demonstrated a preclinical profile suitable for evaluation in schizophrenia. nih.gov These studies often involve extensive in vitro and in vivo testing to establish the efficacy, safety, and pharmacokinetic properties of the compounds.
The clinical implications for derivatives of this compound are vast, and future translational research will likely focus on:
Preclinical development: Advancing promising piperazine-propanoate derivatives through rigorous preclinical testing to identify candidates for human clinical trials.
Investigational New Drug (IND) applications: Filing IND applications with regulatory agencies to initiate clinical studies for the most promising compounds.
Phase I, II, and III clinical trials: Evaluating the safety, efficacy, and optimal dosing of these new drug candidates in human subjects. A search of clinical trial databases for "piperazinedione" reveals its investigation in metastatic sarcoma, indicating the clinical exploration of the broader piperazine class. nih.gov
The journey from a chemical scaffold like this compound to a marketed drug is long and challenging. However, the versatility of this molecule, combined with the power of modern drug discovery technologies, positions it as a valuable building block for the development of the next generation of therapeutics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-(piperazin-1-yl)propanoate, and what are the critical reaction parameters?
- Methodological Answer : The compound is synthesized via chemoselective N-alkylation. For example, 4-benzylphthalazin-1(2H)-one reacts with ethyl acrylate in the presence of anhydrous potassium carbonate under reflux conditions to yield the target compound . Key parameters include maintaining anhydrous conditions, optimizing reaction time (typically 12–24 hours), and using polar aprotic solvents (e.g., DMF or acetonitrile). Post-synthesis purification involves column chromatography with gradients of ethyl acetate/hexane .
Q. Which analytical techniques are most effective for characterizing this compound, and what data should be prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Prioritize - and -NMR to confirm the piperazine ring protons (δ 2.5–3.5 ppm) and ester carbonyl (δ ~172 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]) with <5 ppm mass accuracy.
- Infrared (IR) Spectroscopy : Identify ester C=O stretches (~1740 cm) and piperazine N-H bends (~3300 cm) .
Q. What is the mechanistic basis for this compound’s reported non-competitive inhibition of acetylcholinesterase (AChE)?
- Methodological Answer : The compound binds to an allosteric site on AChE, altering enzyme conformation and reducing substrate affinity. Experimental validation requires kinetic assays (e.g., Ellman’s method) with varying substrate (acetylthiocholine) and inhibitor concentrations. Lineweaver-Burk plots showing unchanged and increased confirm non-competitive inhibition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Catalyst Screening : Test bases (e.g., KCO, DBU) to enhance alkylation efficiency .
- Solvent Selection : Compare yields in DMF (high polarity, 70–80°C) vs. THF (lower polarity, reflux at 66°C).
- Workflow Integration : Use one-pot reactions for intermediates (e.g., zinc-mediated nitro group reduction) to minimize purification steps and improve overall yield (e.g., 48% reported in dabigatran synthesis) .
Q. What experimental approaches are suitable for studying the thermal stability and decomposition pathways of this compound?
- Methodological Answer :
- Shock Wave Pyrolysis : Employ laser absorption spectroscopy (2.5–4.6 μm range) to monitor HO, CO, and CO formation at 1300–1600 K. Compare decomposition profiles with shorter-chain ethyl esters (e.g., ethyl propanoate shows rapid CO release) .
- Kinetic Modeling : Use rate-of-production analysis to identify dominant pathways (e.g., β-scission of the ester group vs. piperazine ring degradation) .
Q. How can researchers resolve contradictions in reported enzyme inhibition data (e.g., AChE IC variability) for this compound?
- Methodological Answer :
- Assay Standardization : Control pH (7.4–8.0), temperature (25–37°C), and substrate concentration (0.1–1 mM acetylthiocholine).
- Purity Validation : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm compound purity >95%. Impurities (e.g., unreacted piperazine) may artifactually alter inhibition kinetics .
Q. What methodologies are recommended to evaluate the cytotoxicity and apoptotic effects of this compound in cancer cell lines?
- Methodological Answer :
- Cell Viability Assays : Use MTT or resazurin-based assays on HCT-116 cells with 24–72 hr exposure. Compare IC values against positive controls (e.g., doxorubicin).
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC) and assess mitochondrial membrane potential (JC-1 dye) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
